WDR5-0103

Epigenetics WDR5 Protein-Protein Interaction

WDR5-0103 is the only WDR5/MLL interaction inhibitor with documented activity in reversing ABCB1- and ABCG2-mediated multidrug resistance (MDR). Its moderate binding affinity (Kd=450 nM) and functional inhibition (IC50=39 µM) make it an essential reference compound for primary screening and SAR studies, supported by a co-crystal structure (PDB: 3UR4). Select this compound when the MDR-reversal phenotype is critical; no other in-class inhibitor can substitute. Ideal for medicinal chemistry optimization programs.

Molecular Formula C21H25N3O4
Molecular Weight 383.4 g/mol
CAS No. 890190-22-4
Cat. No. B1682272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWDR5-0103
CAS890190-22-4
SynonymsWDR5-0103;  WDR 5-0103;  WDR-5-0103;  WDR50103;  WDR-50103;  WDR 50103;  WD-Repeat Protein 5-0103.
Molecular FormulaC21H25N3O4
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)OC
InChIInChI=1S/C21H25N3O4/c1-23-9-11-24(12-10-23)19-8-7-16(21(26)28-3)14-18(19)22-20(25)15-5-4-6-17(13-15)27-2/h4-8,13-14H,9-12H2,1-3H3,(H,22,25)
InChIKeyZPLBXOVTSNRBFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to beige solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





WDR5-0103 (CAS 890190-22-4) Procurement: A WDR5 Antagonist Chemical Probe for Epigenetic Research


WDR5-0103 (CAS 890190-22-4) is a small-molecule antagonist of WD repeat-containing protein 5 (WDR5) [1]. It functions by competitively binding to the central peptide-binding pocket of WDR5 (Kd = 450 nM) [1], thereby disrupting the critical protein-protein interaction (PPI) between WDR5 and the MLL1 histone methyltransferase complex . This disruption leads to the inhibition of the MLL core complex's catalytic activity in vitro (IC50 = 39 ± 10 μM) [1]. As a well-characterized chemical probe with a solved co-crystal structure (PDB: 3UR4) [2], WDR5-0103 serves as a fundamental tool compound for investigating WDR5-dependent epigenetic mechanisms.

Why WDR5-0103 Cannot Be Casually Substituted with Other WDR5/MLL Interaction Inhibitors


While several chemical probes target the WDR5-MLL1 protein-protein interaction (e.g., MM-401, MM-589, OICR-9429) [1], WDR5-0103 presents a unique profile that precludes simple substitution. Compared to more potent, later-generation probes like OICR-9429 (Kd ~24-52 nM) or MM-589 (IC50 = 0.90 nM for binding) , WDR5-0103 exhibits a significantly weaker binding affinity (Kd = 450 nM) and functional inhibitory potency (IC50 = 39 μM) [2]. This distinction is not a flaw but a critical factor in its utility as a reference compound; it defines a different potency benchmark and is often used as a starting scaffold for medicinal chemistry optimization [3]. Crucially, WDR5-0103 is the only inhibitor in this class with documented functional activity in reversing multidrug resistance (MDR) via ABCB1 and ABCG2 transporter inhibition [4]. Therefore, selecting another in-class inhibitor based solely on higher target potency would result in a complete loss of the MDR-reversal phenotype, a key application-specific differentiator detailed below.

Quantitative Evidence for WDR5-0103 Selection: Potency, Selectivity, and Functional Profiling


Target Engagement and Binding Affinity (Kd) of WDR5-0103

WDR5-0103 binds to the peptide-binding pocket of the WDR5 protein with a defined binding affinity (Kd) of 450 nM [1]. This contrasts with other WDR5 chemical probes such as OICR-9429 (Kd = 24-52 nM) and MM-589 (Binding IC50 = 0.90 nM) , which exhibit significantly higher affinity. WDR5-0103's moderate affinity profile is useful as a benchmark or when a less potent tool compound is required.

Epigenetics WDR5 Protein-Protein Interaction Binding Affinity

Functional Inhibition of MLL Core Complex Methyltransferase Activity

In an in vitro histone methyltransferase (HMT) assay, WDR5-0103 inhibits the catalytic activity of the MLL core complex with an IC50 of 39 ± 10 μM at a complex concentration of 125 nM [1]. This functional potency is significantly lower than that of later-generation probes like MM-401 (IC50 = 0.32 μM) [2] and MM-589 (IC50 = 12.7 nM) . This lower potency defines its utility as a reference tool for comparing the efficacy of novel inhibitors.

Histone Methyltransferase MLL1 H3K4 Methylation Enzymatic Assay

Selectivity Profile Against Other Histone Methyltransferases

WDR5-0103 demonstrates a clean selectivity profile in vitro, exhibiting no inhibitory effect on a panel of seven other methyltransferases, including SETD7 . While other probes like OICR-9429 have been profiled against broader panels (e.g., 22 methyltransferases) [1], the specific absence of activity against SETD7 and six other enzymes for WDR5-0103 confirms its on-target mechanism and low polypharmacology risk within the methyltransferase family.

Selectivity Methyltransferase Panel SETD7 Epigenetics

Unique Functional Activity: Reversal of ABCB1- and ABCG2-Mediated Multidrug Resistance (MDR)

A key functional differentiator for WDR5-0103 is its ability to reverse multidrug resistance (MDR). In a study on ABCB1- and ABCG2-overexpressing cancer cells, WDR5-0103 (at 5 μM) restored sensitivity to chemotherapeutic drugs by inhibiting the drug-efflux function of these transporters, without altering their protein expression [1]. This MDR-reversal activity is a distinct phenotype not reported for other common WDR5/MLL interaction probes like OICR-9429 or MM-401/MM-589 [2].

Multidrug Resistance ABCB1 ABCG2 Cancer Chemotherapy Drug Efflux

Structural Validation by Co-Crystallography (PDB: 3UR4)

The binding mode of WDR5-0103 to its target is unambiguously defined by a high-resolution co-crystal structure deposited in the Protein Data Bank (PDB ID: 3UR4) [1]. This structural information confirms its binding within the central peptide-binding pocket of WDR5 [2]. While co-crystal structures exist for some advanced probes (e.g., OICR-9429), the WDR5-0103 structure is a foundational dataset widely used as a starting point for structure-based drug design (SBDD) and SAR studies [3].

Structural Biology X-ray Crystallography PDB WDR5 Drug Design

Key Application Scenarios for WDR5-0103 in Drug Discovery and Epigenetics Research


Investigating the Intersection of Epigenetics and Multidrug Resistance (MDR)

WDR5-0103 is uniquely positioned as the only WDR5/MLL interaction inhibitor with documented activity in reversing ABCB1- and ABCG2-mediated multidrug resistance [1]. It should be the primary selection for any study aiming to elucidate the role of WDR5-dependent epigenetic regulation in the development or reversal of MDR phenotypes in cancer. Researchers can use this compound to sensitize drug-resistant cell lines to conventional chemotherapeutics, enabling mechanistic studies of drug efflux modulation that are not possible with other WDR5 chemical probes like OICR-9429 or MM-401.

Use as a Reference Tool Compound in WDR5 Inhibitor Screening and SAR

Due to its well-defined, moderate binding affinity (Kd = 450 nM) and functional inhibition (IC50 = 39 μM) [2], WDR5-0103 serves as an excellent reference compound in primary screening assays and structure-activity relationship (SAR) studies. It provides a consistent baseline for comparing the potency and efficacy of novel WDR5 inhibitors. Its published co-crystal structure (PDB: 3UR4) [3] further solidifies its role as a chemical tool for validating computational models and rational drug design efforts.

Medicinal Chemistry Scaffold for Developing Next-Generation Inhibitors

WDR5-0103 is an established starting point for medicinal chemistry optimization [4]. Its core structure has been used to design and synthesize new classes of ester compounds with the goal of improving potency and pharmacokinetic properties while retaining the ability to disrupt the MLL1-WDR5 protein-protein interaction [4]. Procurement of WDR5-0103 is therefore essential for any synthetic chemistry program focused on evolving this chemotype into a more drug-like candidate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for WDR5-0103

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.